Product packaging for 2,3,6-Trimethyl-4-phenylpyridine(Cat. No.:CAS No. 88718-50-7)

2,3,6-Trimethyl-4-phenylpyridine

Cat. No.: B14389220
CAS No.: 88718-50-7
M. Wt: 197.27 g/mol
InChI Key: WXDFBTLGSPHGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trimethyl-4-phenylpyridine is a chemical compound of interest in specialized research and development. As a phenylpyridine derivative, this structural class is frequently explored in various scientific fields. Compounds featuring a pyridine core, such as 2,4,6-trimethylpyridine (collidine), are well-known in organic synthesis, often utilized in reactions that require a base or as a building block for more complex molecules . Furthermore, phenylpyridine scaffolds are significant in medicinal chemistry research for their potential biological activity. For instance, 4-phenylpyridine-2-one derivatives have been investigated as allosteric modulators for the M1 muscarinic acetylcholine receptor, a target relevant to cognitive deficits . In material science, pyridine derivatives are key components in the synthesis of phosphorescent cyclometalated iridium(III) complexes used in organic light-emitting diodes (OLEDs) . Researchers value this compound for its potential as a versatile synthetic intermediate. The specific spatial arrangement of its methyl groups and the phenyl substitution may impart unique steric and electronic properties, influencing its behavior in chemical reactions and its interaction with biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B14389220 2,3,6-Trimethyl-4-phenylpyridine CAS No. 88718-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88718-50-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2,3,6-trimethyl-4-phenylpyridine

InChI

InChI=1S/C14H15N/c1-10-9-14(11(2)12(3)15-10)13-7-5-4-6-8-13/h4-9H,1-3H3

InChI Key

WXDFBTLGSPHGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2,3,6 Trimethyl 4 Phenylpyridine and Analogues

Direct Synthesis Approaches to Alkyl- and Phenylpyridines

Direct synthesis methods construct the pyridine (B92270) ring from acyclic precursors. These methods are often convergent and allow for the introduction of a variety of substituents at specific positions on the pyridine ring.

Strategies Utilizing Diketone Derivatives as Precursors

The condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source is a classical and fundamental approach to pyridine synthesis. youtube.combaranlab.org This method, often referred to as the Hantzsch pyridine synthesis or a variation thereof, involves the cyclization and subsequent aromatization of the diketone with ammonia or a derivative like hydroxylamine. youtube.comresearchgate.net

More contemporary methods have focused on one-pot, multi-component reactions that generate the 1,5-dicarbonyl intermediate in situ. A notable example is the copper(II)-catalyzed three-component reaction for the synthesis of 2,3,6-trisubstituted pyridines from saturated ketones, alkynones, or 1,3-dicarbonyl compounds, and an ammonium (B1175870) source. researchgate.net This method provides a convenient route to pyridines with good functional group tolerance. researchgate.netresearchgate.net For instance, the reaction of a saturated ketone with an alkynone in the presence of a copper catalyst and ammonium acetate (B1210297) leads to the formation of the corresponding 2,3,6-trisubstituted pyridine. researchgate.net The proposed mechanism involves the formation of an enamine from the saturated ketone, which then undergoes a Michael addition to the alkynone, followed by cyclization and oxidation to yield the pyridine ring. researchgate.net

A study by Guo et al. demonstrated the synthesis of various 2,3,6-trisubstituted pyridines using this copper-catalyzed approach. The reaction conditions and yields for several analogues are summarized in the table below.

Table 1: Cu(II)-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines

EntryKetoneAlkynone/1,3-Dicarbonyl CompoundProductYield (%)
1Acetophenone1-Phenyl-2-propyn-1-one2,4-Diphenyl-6-methylpyridine85
2Propiophenone1-Phenyl-2-propyn-1-one2-Ethyl-4,6-diphenylpyridine82
3Acetone1,3-Diphenyl-1,3-propanedione2,6-Dimethyl-4-phenylpyridine78
4Cyclohexanone1-Phenyl-2-propyn-1-one2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline75

Data sourced from a study on the Cu(II)‐catalyzed synthesis of 2,3,6‐trisubstituted pyridines from saturated ketones and alkynones/1,3‐dicarbonyl compounds. researchgate.net

Application of Horner-Emmons and Grignard Reactions in Pyridine Ring Construction

The Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of alkenes, can also be employed in the construction of heterocyclic systems, including pyridines. clockss.orgrsc.org While direct application to form the core of 2,3,6-trimethyl-4-phenylpyridine from a diketone precursor is less commonly documented as a single, streamlined method, the principles of the HWE reaction can be applied to create key precursors for pyridine synthesis. For instance, an intramolecular HWE reaction can be a key step in forming a cyclic intermediate that, upon further reaction, yields a pyridine ring. clockss.org Generally, this would involve a phosphonate-functionalized acyclic precursor containing carbonyl groups, which upon deprotonation and intramolecular cyclization, would form a dihydropyridine (B1217469) derivative that can be subsequently oxidized to the corresponding pyridine.

Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. researchgate.netresearchgate.net In the context of pyridine synthesis, Grignard reagents can be reacted with pyridine N-oxides to introduce alkyl or aryl substituents, typically at the C2 position. researchgate.netnih.gov A more elaborate approach involves the reaction of Grignard reagents with pyridine N-oxides to form substituted dienal oximes, which can then be cyclized to form pyridines. baranlab.orgresearchgate.net This method allows for the construction of a diverse set of substituted pyridines. The reaction proceeds by the addition of the Grignard reagent to the pyridine N-oxide, leading to a ring-opened intermediate that can be subsequently cyclized under thermal conditions to afford the pyridine. researchgate.net

Cross-Coupling Strategies for Phenylpyridine Scaffolds

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable for the synthesis of biaryl and heteroaryl compounds. These methods are highly versatile for introducing phenyl groups onto a pre-functionalized pyridine ring.

Suzuki-Miyaura Cross-Coupling for Diarylpyridines

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a premier method for the synthesis of diarylpyridines. winthrop.edunih.gov This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The efficiency of the Suzuki-Miyaura coupling for pyridine arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of a halopyridine with phenylboronic acid, various palladium catalysts and ligands have been explored to maximize the yield and selectivity. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while a wide range of phosphine-based ligands are employed to stabilize the palladium center and facilitate the catalytic cycle. nih.govclaremont.edu

The table below presents a selection of catalytic systems that have been optimized for the Suzuki-Miyaura cross-coupling of halopyridines with arylboronic acids to produce phenylpyridines.

Table 2: Optimization of Catalytic Conditions for Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineArylboronic AcidCatalyst/LigandBaseSolventYield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O89
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)95
34-ChloropyridinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol92
42,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O78 (mono-arylated)

Data compiled from various sources on Suzuki-Miyaura cross-coupling reactions. nih.govclaremont.edu

The synthesis of unsymmetrically substituted diarylpyridines requires a regioselective approach. One powerful strategy is the use of sequential or orthogonal cross-coupling reactions on a dihalopyridine substrate. nih.gov This method relies on the differential reactivity of the halogen atoms (e.g., iodine vs. bromine vs. chlorine) or the controlled, stepwise addition of different boronic acids.

For instance, starting with a dihalopyridine such as 2,4-dichloropyrimidine, a regioselective Suzuki-Miyaura coupling can be achieved at the more reactive C4 position under specific microwave-assisted conditions with a low catalyst loading. mdpi.com A subsequent coupling at the C2 position with a different boronic acid can then be performed to afford the unsymmetrical diarylpyrimidine. mdpi.com This sequential approach allows for the controlled construction of complex diarylpyridine structures. A study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines demonstrated a one-pot sequential Suzuki-Miyaura coupling with high chemoselectivity, showcasing the utility of this strategy for building diverse molecular architectures. nih.gov The development of orthogonal catalyst systems, where different catalysts selectively promote coupling at different positions, further enhances the precision of this methodology. nih.govnih.gov

Oxidative Coupling Reactions of Pyridine Precursors

Oxidative coupling reactions represent a powerful strategy for the synthesis of substituted pyridines, proceeding through the formation of carbon-carbon and carbon-nitrogen bonds via the removal of hydrogen, often facilitated by a metal catalyst and an external oxidant.

Palladium-Catalyzed Dehydrogenative Coupling of Picolines

The synthesis of polysubstituted pyridines through the palladium-catalyzed dehydrogenative coupling of less complex precursors like picolines (methylpyridines) with alkynes is an area of growing interest. This method, in principle, allows for the direct construction of the pyridine core by activating and coupling C-H bonds of the starting materials. While a direct documented synthesis of this compound using this specific pathway is not prevalent in the reviewed literature, the principles can be inferred from analogous reactions. For instance, palladium-catalyzed annulation reactions, such as the oxidative cyclization of o-vinylanilines with alkynes to form quinolines, demonstrate the feasibility of such transformations. nih.govorganic-chemistry.org These reactions proceed through steps like intermolecular amination of the alkyne, followed by olefin insertion and oxidative cleavage, all orchestrated by the palladium catalyst. nih.govorganic-chemistry.org

A plausible pathway for the synthesis of this compound could involve the coupling of a suitable picoline derivative with diphenylacetylene. The palladium catalyst would activate the C-H bonds of the picoline's methyl group and potentially a ring C-H bond, followed by insertion of the alkyne and subsequent cyclization and aromatization. The picolinamide (B142947) directing group is another tool in palladium-catalyzed C-H functionalization, used to guide the catalyst to a specific C-H bond for arylation and subsequent cyclization to form complex heterocyclic systems. nih.gov

Role of External Oxidants in Catalytic Cycles

In palladium-catalyzed dehydrogenative coupling reactions, the catalytic cycle typically involves the reduction of Pd(II) to Pd(0). For the catalytic cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is the critical role of the external oxidant. A variety of oxidants have been employed for this purpose, with their choice often influencing the reaction's efficiency and regioselectivity.

Commonly used oxidants include copper(II) salts (e.g., Cu(OAc)₂), silver(I) salts (e.g., AgOAc, AgTFA), and molecular oxygen (O₂), often considered the ideal "green" oxidant. researchgate.net The use of stoichiometric transition-metal oxidants like Cu(II) or Ag(I) is frequent in many Pd-catalyzed C-H oxidation reactions. researchgate.net For example, in the synthesis of substituted pyridines from α,β-unsaturated oxime ethers, AgTFA was found to be essential for the C-H alkenylation to proceed. chemicalbook.com In some cases, the choice of oxidant can even control the regioselectivity of a reaction. researchgate.net The reoxidation of the palladium catalyst by molecular oxygen is a subject of mechanistic studies, with investigations into the reactivity of Pd(II)-hydride species being particularly prominent. youtube.com The presence of labile ligands, such as pyridine, can influence the mechanism of this reoxidation. youtube.com

Table 1: Examples of Oxidants in Palladium-Catalyzed Reactions

Catalyst SystemSubstratesOxidantProduct TypeReference
Pd(OAc)₂ / Hindered Pyridine Ligandα,β-Unsaturated Oxime Ether, AlkeneAgTFAMulti-substituted Pyridine chemicalbook.com
Pd(OAc)₂Indole, BenzeneCu(OAc)₂ or AgOAcArylated Indole researchgate.net
PdCl₂ / PPh₃o-Vinylaniline, AlkyneO₂ / Cu(TFA)₂2,3-Disubstituted Quinoline organic-chemistry.org
Pd(OAc)₂BenzylpicolinamidePhI(OAc)₂Dihydrophenanthridine nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Polyfluorinated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. Pyridine, with its electron-withdrawing nitrogen atom, is inherently activated towards SNAr, especially at the 2- and 4-positions. nih.gov This reactivity is further enhanced in polyfluorinated pyridine systems due to the high electronegativity of fluorine atoms.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov In polyfluorinated pyridines, a fluoride (B91410) ion acts as the leaving group. This methodology offers a transition-metal-free pathway to substituted pyridines. However, controlling the regioselectivity of the substitution can be challenging, and mixtures of products may be obtained.

While not a direct route to this compound, SNAr on a polyfluorinated pyridine core could be a strategy to introduce various substituents. For example, a Grignard or organolithium reagent could act as the nucleophile to introduce an alkyl or aryl group. organic-chemistry.org

Table 2: Examples of SNAr Reactions on Halogenated Heterocycles

SubstrateNucleophileConditionsProductReference
2-ChloropyridineAmmoniaNot specified2-Aminopyridine nih.gov
2,5-DichloropyrimidineSodium MethoxideNot specified2-Methoxy-5-chloropyrimidine nih.gov
2,4-DichloropyrimidineThiolateControlled stoichiometryMonosubstituted or Disubstituted Pyrimidine (B1678525) nih.gov
HalopyridinesPhosphineAmbient temperatureC-P bond formation mdpi.com

Organometallic Reagent-Mediated Syntheses of Substituted Pyridines

The use of organometallic reagents is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. Several methods utilizing organometallic reagents are employed for the synthesis of substituted pyridines.

One common approach involves the cross-coupling of a halogenated pyridine with an organometallic reagent, such as an organozinc, organoboron (Suzuki coupling), or organotin (Stille coupling) compound, in the presence of a palladium catalyst. nih.govchemicalbook.com For instance, the palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines is an effective method for creating C-C bonds. nih.gov

Another strategy involves the addition of highly reactive organometallic reagents, like Grignard (organomagnesium) or organolithium reagents, to the pyridine ring. organic-chemistry.orgnih.gov These strong nucleophiles can add to the pyridine ring, and in some cases, can even displace a hydride ion in a Chichibabin-type reaction. nih.gov The reaction of organolithium reagents with nitro-substituted porphyrins, for example, results in the substitution of the nitro group, showcasing a similar reactivity pattern. nih.gov The choice of the organometallic reagent and the reaction conditions can significantly influence the outcome and yield of the substitution. nih.gov

Table 3: Organometallic Reagents in Pyridine Synthesis

Pyridine PrecursorOrganometallic ReagentCatalyst/ConditionsType of ReactionProductReference
Bromopyridine derivativeOrganozinc iodidePd(0)Cross-couplingSubstituted Pyridine nih.gov
4-ChloropyridinePhenylboronic acidPd/C, Cs₂CO₃Suzuki-Miyaura Coupling4-Phenylpyridine (B135609) chemicalbook.com
PyridineOrganolithium/Grignard reagentsNot specifiedNucleophilic Addition/SubstitutionSubstituted Pyridine organic-chemistry.org
Metallo-2-NO₂-TPPGrignard reagentsNot specifiedNucleophilic SubstitutionSubstituted Porphyrin nih.gov

Reactivity and Reaction Mechanisms of 2,3,6 Trimethyl 4 Phenylpyridine

C-H Functionalization of Pyridine (B92270) Rings

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, aiming to build molecular complexity efficiently. rsc.org For pyridine derivatives, this approach is challenging due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. rsc.org

The functionalization of C-H bonds at positions distal to the pyridine nitrogen (C3, C4, and C5) is a significant area of research. nih.gov In the case of 2,3,6-trimethyl-4-phenylpyridine, the C3 and C4 positions are already substituted. Therefore, any distal C-H functionalization on the pyridine ring is limited to the C5 position.

Achieving regioselective functionalization at the C5 position of a pyridine ring is intrinsically difficult. nih.gov General strategies often rely on exploiting subtle electronic differences or employing specific catalytic systems that can overcome the inherent reactivity preferences of the pyridine ring, which typically favor functionalization at the C2 and C4 positions. researchgate.net For heavily substituted pyridines like the title compound, steric hindrance from the adjacent C4-phenyl and C6-methyl groups makes the C5 position particularly challenging to access. Methodologies for achieving such transformations often involve dearomatization-rearomatization sequences or the use of specialized catalysts capable of operating at sterically congested sites. researchgate.netnih.gov

Transition metal catalysis is a cornerstone of modern C-H activation chemistry. youtube.com Metals such as palladium (Pd), iridium (Ir), and ruthenium (Ru) are frequently employed to forge new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgacs.orgnih.gov

For pyridine-containing molecules, the nitrogen atom can act as an internal directing group, typically favoring the activation of the C2-H bond. nih.gov However, in this compound, the C2 and C6 positions are blocked by methyl groups. This steric shielding redirects the catalytic activity. Consequently, C-H activation could potentially occur at the less-reactive C5 position of the pyridine ring or, more commonly, at the ortho-positions of the C4-phenyl substituent. acs.org Palladium-catalyzed C-H arylation of 2-phenylpyridine (B120327), for instance, readily occurs at the ortho-position of the phenyl ring. acs.org Ruthenium catalysts have also been shown to mediate the C-H functionalization of pyridine. nih.gov While specific studies on this compound are not extensively documented, the principles from related systems suggest that functionalization of the phenyl ring is a likely pathway.

Below is a table of catalyst systems used for the C-H functionalization of related pyridine compounds, which could theoretically be adapted for this compound.

Catalyst SystemReaction TypeTarget PositionReference
Pd(OAc)₂ / LigandC-H ArylationC3-position of pyridine beilstein-journals.org
Ni/Al Cooperative CatalysisHydroheteroarylationC4 (para) position of pyridine rsc.org
Ru-complexC-H AlkylationC2-position of pyridine nih.gov
Pd(II) / OxidantC-H OlefinationC4-position of tryptophan mdpi.com

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides an organometallic base (typically an alkyllithium) to deprotonate a specific, adjacent C-H bond. organic-chemistry.orgwikipedia.org This creates a stabilized carbanion that can then react with various electrophiles. wikipedia.org

For this compound, the pyridine nitrogen itself is a potential DMG. However, its ability to direct metalation to the C2/C6 positions is completely obstructed by the methyl groups. Without the introduction of an external auxiliary group, directed metalation of the pyridine ring is unlikely. An alternative is that a functional group on the C4-phenyl ring could act as a DMG, directing metalation to one of its ortho positions. baranlab.org More advanced strategies involve the temporary installation of a removable auxiliary group onto the pyridine nitrogen or another part of the molecule to achieve regioselective C-H functionalization at otherwise inaccessible positions. acs.org

Pyridine Nitrogen Reactivity

The lone pair of electrons on the nitrogen atom of the pyridine ring is a key center of reactivity, participating in oxidation and coordination to metal ions.

The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the heterocyclic ring. semanticscholar.org

The N-oxide of this compound would be this compound-N-oxide. This derivative is expected to exhibit enhanced reactivity towards both electrophilic and nucleophilic substitution compared to the parent pyridine. For instance, nitration of the closely related 2,3-dimethylpyridine-N-oxide occurs regioselectively at the C4 position, a reaction that is difficult to achieve with the parent heterocycle. google.com The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and can also be used to direct other functionalizations before being easily removed by deoxygenation. scripps.edusemanticscholar.org The photochemical rearrangement of substituted pyridine N-oxides can also lead to the formation of other heterocyclic systems, such as imidazoles. wur.nl

Pyridine and its derivatives are excellent ligands in coordination chemistry, binding to transition metal centers through the nitrogen lone pair to form a wide array of metal complexes. researchgate.netnih.gov The steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining the structure, stability, and reactivity of the resulting complexes. nih.gov

This compound is a sterically hindered ligand. The methyl groups at the C2 and C6 positions flank the nitrogen donor atom, creating a congested coordination environment. This steric bulk influences the coordination number and geometry of the metal complexes it forms. For instance, with late first-row transition metals like Fe(II), Co(II), Ni(II), and Cu(II), sterically demanding bipyridine ligands have been shown to form four-coordinate, distorted tetrahedral complexes. nih.gov It is expected that this compound would behave similarly, favoring the formation of complexes with lower coordination numbers to accommodate its steric demands. The study of such complexes is vital for understanding catalytic processes and designing new materials. rsc.org

The table below summarizes metal complexes formed with ligands that are structurally analogous to this compound, highlighting the impact of steric hindrance.

LigandMetal Ion(s)Observed Geometry/PropertiesReference
6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridineFe(II), Co(II), Ni(II), Cu(II), Zn(II)Four-coordinate, distorted tetrahedral metal centers. nih.gov
2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridineRh(II), Pd(II), Au(III), Hg(II)Monodentate coordination through the pyridyl nitrogen is observed. researchgate.net
2,4,6-tris(2-pyridyl)-s-triazine (tpt)Fe(II/III), Mn(II)Acts as a tridentate NNN donor, forming two five-membered metallocycles. nih.gov

Mechanistic Studies of Reductive Elimination in Organometallic Systems

The participation of pyridine-based ligands in the reductive elimination step of organometallic catalytic cycles is a subject of detailed mechanistic investigation. While studies specifically detailing this compound are not prevalent, research on analogous 4-substituted pyridine ligands provides significant insight into its expected behavior.

In studies of cationic trimethylplatinum(IV) complexes, it has been demonstrated that the C-C reductive elimination to form ethane (B1197151) proceeds through a two-step mechanism. acs.org This process is initiated by the reversible dissociation of a pyridine ligand, which generates a five-coordinate platinum(IV) intermediate. Following this dissociation, an irreversible concerted C-C bond formation occurs. The reaction is notably inhibited by the presence of free pyridine in the solution, underscoring the importance of ligand dissociation in the rate-determining step. acs.org The process can be generalized as follows:

Step 1: Ligand Dissociation (Reversible)

L₂Pt(IV)Me₃(pyridine)⁺ ⇌ L₂Pt(IV)Me₃⁺ + pyridine

Step 2: Reductive Elimination (Irreversible)

L₂Pt(IV)Me₃⁺ → L₂Pt(II)Me⁺ + C₂H₆

The steric and electronic properties of the pyridine ligand are crucial in this process. The bulky methyl groups at the 2- and 6-positions of this compound would be expected to facilitate the initial ligand dissociation due to increased steric hindrance at the metal center. This steric encumbrance can lower the activation barrier for the formation of the five-coordinate intermediate, thereby accelerating the rate of reductive elimination.

Further evidence for the influence of steric factors comes from studies on dialkylnickel(II) complexes supported by sterically encumbered polypyridine ligands. In these systems, increased steric bulk around the metal center promotes C-C reductive elimination. nih.gov For instance, a dialkylnickel(II) complex with a sterically hindered phenanthroline ligand was observed to undergo reductive elimination, whereas a less sterically crowded analogue remained stable under the same conditions. nih.gov This highlights the critical role that sterically demanding ligands like this compound can play in facilitating reductive elimination.

The table below summarizes the key mechanistic features of reductive elimination influenced by pyridine-type ligands, based on studies of analogous systems.

Mechanistic FeatureInfluence of Pyridine LigandExpected Role of this compound
Ligand Dissociation Initiates the reductive elimination pathway. acs.orgThe steric bulk of the methyl groups would likely promote dissociation.
Intermediate Formation Leads to a five-coordinate intermediate. acs.orgFacilitates the formation of the coordinatively unsaturated intermediate.
Reaction Rate Can be accelerated by sterically demanding ligands. nih.govExpected to increase the rate of reductive elimination compared to less substituted pyridines.

Investigating Electronic and Steric Substituent Effects on Reaction Outcomes

The electronic and steric effects of substituents on the pyridine ring profoundly influence the reactivity of the molecule in various chemical transformations. For this compound, the interplay of the electron-donating methyl groups and the phenyl substituent dictates its behavior.

Steric Effects: The methyl groups at the 2- and 6-positions introduce significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles and metal centers to the nitrogen, thereby modulating the compound's reactivity.

In the context of nucleophilic aromatic substitution (SNAr) reactions, studies on substituted phenyl ethers have shown that steric hindrance can dramatically affect reaction rates. For example, the reaction rate of N-methylaniline with 4-nitrophenyl 2,4,6-trinitrophenyl ether is significantly lower than that of aniline, a reduction attributed to increased steric hindrance during the formation of the intermediate and in the subsequent proton transfer step. researchgate.netrsc.org This principle suggests that the steric shield provided by the 2- and 6-methyl groups in this compound would likely retard reactions that involve direct nucleophilic attack on the pyridine nitrogen or adjacent ring carbons.

Thermodynamic studies on the formation of cadmium(II) halide complexes with various methyl-substituted pyridines have provided quantitative insights into steric effects. The formation constants for complexes with 2- and 2,6-substituted pyridines are lower than what would be predicted based on their basicity alone. rsc.org This decrease is primarily attributed to a less favorable entropy change, resulting from the restricted rotation of the coordinated pyridine ligand. rsc.org

The following table summarizes the expected influence of the substituents in this compound on its reactivity.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
Methyl 2, 6Electron-donating (inductive)HighHinders coordination to the nitrogen atom; can promote ligand dissociation in organometallic complexes.
Methyl 3Electron-donating (inductive)ModerateContributes to increased electron density on the ring.
Phenyl 4Electron-withdrawing (inductive), Resonance effectsModerateInfluences the overall electronic properties and can participate in π-stacking interactions.

Radical Reaction Pathways and Mechanistic Investigations

The involvement of pyridine derivatives in radical reactions, particularly in the form of pyridinium (B92312) cations, has been a subject of mechanistic inquiry. While specific studies on the radical pathways of this compound are limited, research on analogous systems provides a framework for understanding its potential reactivity.

Studies on the 2,4,6-tridehydropyridinium cation, an aromatic σ,σ,σ-triradical, have shown that substituents can significantly influence its radical reactivity. nih.gov A π-electron-donating group, such as a hydroxyl group, can quench the reactivity of the radical sites through resonance stabilization. Conversely, an electron-withdrawing group like a cyano substituent can diminish this stabilizing through-space coupling, leading to the abstraction of multiple atoms. nih.gov

These findings suggest that a pyridinium cation derived from this compound could potentially undergo radical reactions. The electron-donating methyl groups would influence the stability and reactivity of any radical intermediates formed.

In the context of photocatalyzed reactions, the generation of radical intermediates is a common mechanistic step. For instance, the photocatalyzed single-electron transfer (SET) oxidation of an allylsilane can generate an allylic radical. researchgate.net The presence of radical scavengers like TEMPO can inhibit product formation, confirming the involvement of radical pathways. researchgate.net It is conceivable that this compound or its derivatives could participate in similar SET processes, either as a photosensitizer or as a substrate, leading to the formation of radical ions.

Mechanistic investigations often employ techniques such as 'light on/off' experiments to probe for the occurrence of chain reactions initiated by radical species. researchgate.net The observation of continued product formation during dark periods can indicate the operation of a radical chain mechanism. researchgate.net

The potential for this compound to engage in radical pathways is an area that warrants further investigation, with the electronic and steric nature of its substituents expected to play a crucial role in directing the course of such reactions.

Computational and Theoretical Investigations of Phenylpyridine Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, providing precise information about molecular geometries and energies that can be difficult to obtain experimentally.

The determination of the most stable three-dimensional arrangement of atoms, or molecular geometry, is a primary goal of computational chemistry. For the phenylpyridine isomers, both the restricted Hartree-Fock (RHF) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to obtain their most stable geometries. researchgate.netumsl.edu These methods are used to explore the potential energy surface of a molecule to find the minimum energy conformation.

Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability of a molecule. The standard molar enthalpies of formation for 2-, 3-, and 4-phenylpyridine (B135609) in the gas phase have been determined through a combination of experimental techniques, like static bomb combustion calorimetry, and theoretical calculations. researchgate.netumsl.eduresearchgate.net

Computational methods (RHF and DFT/B3LYP) have been used to estimate the enthalpies of formation for the phenylpyridine isomers, and these estimates show good agreement with experimental values. researchgate.netumsl.edu The results indicate the relative stabilities of the isomers, which are influenced by the position of the phenyl substituent on the pyridine (B92270) ring. researchgate.net The presence of electron-donating methyl groups on the pyridine ring in 2,3,6-trimethyl-4-phenylpyridine is expected to further influence its thermodynamic stability.

Experimental and Calculated Gas-Phase Enthalpies of Formation for Phenylpyridine Isomers

CompoundExperimental ΔHf°(g) (kJ·mol-1)Calculated ΔHf°(g) (kJ·mol-1)
2-Phenylpyridine (B120327)228.3 ± 5.8Data Not Specified in Source
3-Phenylpyridine240.9 ± 5.5Data Not Specified in Source
4-Phenylpyridine240.0 ± 3.3Data Not Specified in Source

Data sourced from experimental measurements and theoretical estimates. researchgate.netumsl.eduresearchgate.net Note: While calculations were performed, the specific calculated values to compare directly in this format are not detailed in the abstracts.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's chemical reactivity, optical properties, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For pyridine derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.govias.ac.in The energies of the HOMO and LUMO can be used to calculate various reactivity descriptors. ias.ac.in Substituents on the pyridine ring significantly impact the frontier orbitals. researchgate.net Electron-releasing groups, such as the methyl groups in this compound, are known to raise the energy of the HOMO, which can increase the molecule's nucleophilicity. ias.ac.inresearchgate.net This modification of the electronic structure by substituents is a key strategy in designing molecules with specific chemical properties. researchgate.net

Conceptual Effects of Substituents on Frontier Orbitals of Pyridine

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO GapPredicted Impact on Reactivity
Electron-Donating (e.g., -CH3)IncreaseSlight IncreaseDecreaseIncreased Nucleophilicity
Electron-Withdrawing (e.g., -CN, -NO2)DecreaseDecreaseDecrease/Increase (Varies)Increased Electrophilicity

This table illustrates the general, qualitative effects of substituents on the electronic properties of a pyridine ring based on principles from computational studies. ias.ac.inresearchgate.net

The distribution of electron density within a molecule determines its electrostatic potential and how it interacts with other molecules. Computational analysis can map the charge distribution, revealing the partial positive and negative charges on each atom. rsc.orgnih.gov In phenylpyridines, the electronegative nitrogen atom in the pyridine ring creates a dipole moment and influences the charge distribution across both rings.

Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize the nature of chemical bonds. nih.gov These analyses can identify and describe the strength and nature of both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds or anion-π interactions, which are crucial for understanding intermolecular associations. nih.govsns.it For this compound, the interplay of the electron-donating methyl groups and the phenyl ring would create a unique electrostatic potential surface, guiding its intermolecular interactions.

Orbital population analysis is a computational technique used to assign the total number of electrons in a molecule to its constituent atoms and atomic orbitals. huntresearchgroup.org.uk This provides a quantitative measure of the charge on each atom. Several methods exist, including Mulliken population analysis, Löwdin population analysis, and Natural Population Analysis (NPA). researchgate.netq-chem.com

NPA is considered a more robust method as it is less dependent on the basis set used in the calculation. researchgate.net It calculates atomic charges and the populations of "natural atomic orbitals," which represent the effective orbitals of an atom within the specific molecular environment. huntresearchgroup.org.uk This analysis provides deep insight into how electron density is distributed and how substituents, like the methyl and phenyl groups in the target molecule, modulate the charge accumulation on specific atoms, such as the pyridyl nitrogen. researchgate.net

Photophysical Property Prediction (e.g., Absorption and Emission Spectra)

Computational chemistry provides powerful tools for predicting the photophysical properties of molecules like this compound, offering insights into their electronic transitions and potential as photoluminescent materials. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate absorption and emission spectra, providing valuable data on excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.netyoutube.comstackexchange.com

For a molecule such as this compound, TD-DFT calculations would typically be performed on a geometry optimized in its electronic ground state for absorption and in its first excited state for emission (fluorescence). youtube.com The calculations would reveal the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) and emission. The oscillator strength is a calculated quantity that indicates the probability of a particular electronic transition, with higher values corresponding to more intense absorption or emission peaks. youtube.com

The introduction of electron-donating methyl groups and the phenyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations are a common approach to predict these properties. rsc.org For instance, in a computational study of related pyrimidine (B1678525) derivatives, strategic variation of aryl substituents was shown to tune the character of the luminescent excited states. researcher.life

Below is a representative data table illustrating the kind of information that would be obtained from a TD-DFT calculation for this compound. The values are hypothetical and based on typical results for similar aromatic and heterocyclic compounds.

Table 1: Predicted Photophysical Properties of this compound (Hypothetical TD-DFT Data)

PropertyPredicted ValueTransition Character
Absorption λ_max (nm)~300-350π → π
Emission λ_max (nm)~380-450π → π
Oscillator Strength (f)> 0.1Allowed Transition
Stokes Shift (nm)~80-100-

Mechanistic Insights Derived from Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of complex molecules like this compound. A primary synthetic route for this class of compounds is the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org

Computational studies on the Hantzsch reaction have explored several possible mechanistic pathways. wikipedia.org The generally accepted mechanism, supported by NMR studies and computational analysis, involves the initial formation of two key intermediates: an enamine from the β-ketoester and ammonia, and a chalcone-like species from the Knoevenagel condensation of the aldehyde and the β-ketoester. wikipedia.orgyoutube.com These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring. The final step is an oxidation to achieve the stable aromatic pyridine.

A plausible mechanistic pathway for the formation of a this compound precursor, derived from computational studies of the general Hantzsch reaction, can be outlined as follows:

Enamine Formation: A β-ketoester reacts with ammonia to form an enamine intermediate.

Knoevenagel Condensation: Benzaldehyde condenses with a second equivalent of the β-ketoester to yield a benzylidene derivative.

Michael Addition: The enamine adds to the benzylidene derivative in a Michael-type reaction.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine (B1200194) ring.

Oxidation: The 1,4-dihydropyridine is oxidized to the final aromatic pyridine product.

Computational modeling of each step can provide the energy barriers (activation energies) and the geometries of the transition states, offering a detailed understanding of the reaction kinetics and thermodynamics. While specific computational studies on the synthesis of this compound were not found, the general principles of the Hantzsch synthesis mechanism are well-established through computational investigations of related systems. rsc.orgnih.gov

Theoretical Interpretation of Substituent Effects on Reactivity and Stability

The reactivity and stability of the this compound molecule are significantly influenced by its substituent pattern. The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. The effects of the methyl and phenyl substituents can be rationalized using computational methods that probe the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Methyl Substituents: The three methyl groups at the 2, 3, and 6 positions are electron-donating through an inductive effect. This has several consequences:

Increased Electron Density: The methyl groups push electron density into the pyridine ring, which can increase the basicity of the nitrogen atom compared to unsubstituted pyridine.

Stabilization of Cationic Intermediates: The electron-donating nature of the methyl groups can stabilize positively charged intermediates that may form during electrophilic substitution reactions.

Kinetic Effects: The steric bulk of the methyl groups, particularly at the positions flanking the nitrogen (2 and 6), can hinder the approach of reactants, thereby influencing the regioselectivity and rate of reactions at the nitrogen atom or adjacent ring positions.

Phenyl Substituent: The phenyl group at the 4-position has a more complex influence, exhibiting both inductive and resonance effects.

Resonance Effect: The phenyl ring can participate in π-conjugation with the pyridine ring. This extended conjugation generally leads to increased thermodynamic stability.

Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized carbons of the methyl groups, leading to a mild electron-withdrawing inductive effect.

Computational analysis, such as the calculation of molecular electrostatic potential (MEP) maps and Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of these substituent effects. For instance, an MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen lone pair would be a region of high negative potential, while the hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential.

The stability of the molecule can be assessed by its calculated heat of formation or by analyzing the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally correlates with higher kinetic stability. The substituents will modulate these values compared to unsubstituted pyridine.

Table 2: Predicted Substituent Effects on the Properties of the Pyridine Ring in this compound (Qualitative)

PropertyEffect of Trimethyl SubstitutionEffect of Phenyl SubstitutionCombined Effect
Ring Basicity IncreaseSlight Decrease (Inductive)Overall increase due to dominant methyl donation.
Stability Increase (Hyperconjugation)Increase (Resonance)Significant increase in thermodynamic stability.
Reactivity towards Electrophiles Activation of the ringDeactivation (Inductive)Complex interplay, likely activation at specific positions.
HOMO-LUMO Gap DecreaseDecreaseOverall decrease, leading to potential red-shift in spectra.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei.

Proton (1H) NMR for Structural Assignments and Dynamics

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic molecules by identifying the number and type of hydrogen atoms present. In the case of 2,3,6-trimethyl-4-phenylpyridine, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenyl and pyridine (B92270) rings, as well as for the methyl groups.

The chemical shifts of the protons are influenced by the electron density of their local environment. The aromatic protons of the phenyl group are expected to appear in the range of 7.0-8.0 ppm. The sole proton on the pyridine ring, at the 5-position, would likely resonate in a similar aromatic region. The three methyl groups attached to the pyridine ring will appear as singlets in the upfield region, typically between 2.0 and 3.0 ppm. The exact chemical shifts can be estimated based on data from structurally related compounds such as 3-methyl-2-phenylpyridine (B78825) and 2,4,6-trimethylpyridine. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H (ortho)~7.4-7.6Multiplet
Phenyl-H (meta)~7.3-7.5Multiplet
Phenyl-H (para)~7.2-7.4Multiplet
Pyridine-H (C5)~6.9-7.1Singlet
Methyl-H (C2)~2.5Singlet
Methyl-H (C3)~2.2Singlet
Methyl-H (C6)~2.6Singlet

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Dynamic processes such as restricted rotation around the phenyl-pyridine bond could be investigated using variable temperature ¹H NMR studies. However, for this particular compound, significant rotational barriers are not expected at room temperature.

Carbon (13C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of both the pyridine and phenyl rings will resonate in the downfield region, typically between 120 and 160 ppm. The quaternary carbons (C2, C3, C4, C6 of the pyridine ring and C1' of the phenyl ring) will generally show weaker signals compared to the protonated carbons. The methyl carbons will appear in the upfield region of the spectrum, usually between 15 and 25 ppm. The chemical shifts can be predicted by considering the additive effects of the substituents on the pyridine and phenyl rings, drawing comparisons with known spectra of related molecules. rsc.orgspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C2~157
Pyridine C3~135
Pyridine C4~148
Pyridine C5~121
Pyridine C6~155
Phenyl C1'~138
Phenyl C2'/C6'~129
Phenyl C3'/C5'~128
Phenyl C4'~127
Methyl C (at C2)~24
Methyl C (at C3)~18
Methyl C (at C6)~22

Note: These are estimated values and can be influenced by the solvent and specific experimental parameters.

Heteronuclear NMR (e.g., 19F, 31P, 15N) for Specific Nuclei and Molecular Environments

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide specific insights into molecular structure and environment.

¹⁵N NMR: The nitrogen atom of the pyridine ring is NMR-active. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For pyridine and its derivatives, the ¹⁵N chemical shift is influenced by substituent effects and intermolecular interactions such as hydrogen bonding. In the presence of a hydrogen bond donor, the ¹⁵N peak of a pyridine is expected to shift upfield. nih.gov

¹⁹F and ³¹P NMR: If a fluorine- or phosphorus-containing group were introduced into the molecule, ¹⁹F or ³¹P NMR could be used for structural analysis. For instance, studies have utilized pentafluorobenzoic acid (PFBA) and phenylphosphinic acid (PPA) as probes in ¹⁹F and ³¹P NMR, respectively, to quantify the hydrogen-bond accepting ability of various pyridines. The change in the chemical shift of the probe upon interaction with the pyridine provides a measure of the hydrogen bond strength.

NMR for Probing Hydrogen Bonding and Proton Transfer Phenomena

The nitrogen atom in the pyridine ring of this compound is a potential hydrogen bond acceptor. NMR spectroscopy is a sensitive technique for studying such interactions. The formation of a hydrogen bond to the pyridine nitrogen can be observed through changes in the chemical shifts of the protons and carbons near the nitrogen atom, as well as the ¹⁵N chemical shift.

In the presence of a hydrogen bond donor like a carboxylic acid, the ¹H NMR signals of the pyridine ring protons, particularly the one at the 5-position, would be expected to shift downfield. Similarly, changes in the ¹³C NMR spectrum, especially for the carbons adjacent to the nitrogen (C2 and C6), would be anticipated. Proton transfer from a strong acid to the pyridine nitrogen to form a pyridinium (B92312) ion would lead to much larger changes in the NMR spectra, with significant downfield shifts of the ring protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and confirming their identity.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the phenyl-pyridine bond, leading to characteristic fragment ions. This fragmentation pattern can be used to confirm the structure of the compound. The retention time from the gas chromatogram provides an additional parameter for identification and purity assessment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
209[M]⁺ (Molecular Ion)
194[M - CH₃]⁺
179[M - 2CH₃]⁺
164[M - 3CH₃]⁺
77[C₆H₅]⁺

Note: The relative intensities of these fragments would depend on the ionization conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique for identifying reactive intermediates in solution, offering insights into reaction mechanisms. nih.govrsc.org This method is particularly well-suited for detecting charged or chargeable species, which are common in many organic and organometallic reaction pathways. nih.gov In the context of synthesizing substituted pyridines like this compound, ESI-MS can be employed to monitor the reaction progress in real-time, capturing transient intermediates that would otherwise be difficult to observe.

Reactions catalyzed by metals often proceed through cationic intermediates, which are readily detectable by ESI-MS. nih.gov For instance, in a hypothetical palladium-catalyzed cross-coupling reaction to form the phenyl-pyridine bond, ESI-MS could identify palladium(II) intermediates complexed with the pyridine precursor. nih.gov Similarly, in acid-catalyzed condensation reactions that could form the pyridine ring, protonated intermediates are expected and can be characterized.

The general approach involves introducing a small aliquot of the reaction mixture directly into the ESI source. The gentle nature of the ionization process often preserves non-covalent interactions and labile species, transferring them from the solution phase to the gas phase for mass analysis. Tandem mass spectrometry (MS/MS) can then be used to fragment the detected ions, providing structural information that helps to confirm the identity of the intermediates. rsc.org While no specific ESI-MS studies on the reaction intermediates of this compound are documented, data from related heterocyclic systems, such as pyridinium-substituted pyrimidines, demonstrate the utility of this technique. helsinki.fi

Table 1: Potential Intermediates in the Synthesis of this compound Detectable by ESI-MS

Potential Intermediate Type Description Expected Observation
Protonated PrecursorsStarting materials protonated under acidic reaction conditions.Ions with m/z corresponding to [Starting Material + H]⁺.
Catalyst AdductsIntermediates where a metal catalyst is bound to a substrate.Ions corresponding to [Substrate + Catalyst]⁺ or fragments thereof.
Condensation ProductsIntermediates formed during the step-wise assembly of the pyridine ring.A series of ions showing mass increases corresponding to the addition of precursor units.
Protonated ProductThe final product, this compound, in its protonated form.An ion with m/z corresponding to [C₁₄H₁₅N + H]⁺.

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic data exists for closely related 4-phenylpyridine (B135609) derivatives and terpyridines. mdpi.comredalyc.org For example, the crystal structure of 4'-phenyl-1',4'-dihydro-2,2':6',2"-terpyridine reveals key structural features of the phenylpyridine core. mdpi.com In this related compound, the phenyl ring is noted to be nearly perpendicular to the central pyridine ring. mdpi.com Such data from analogous structures allow for reliable predictions of the molecular geometry of this compound. It is expected that the phenyl group would be twisted relative to the pyridine ring due to steric hindrance with the adjacent methyl groups.

The general procedure for XRD analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data is then processed to generate an electron density map, from which the atomic positions are determined and the molecular structure is refined.

Table 2: Representative Crystallographic Data for a Related Phenylterpyridine Compound

Parameter Value for 4'-Phenyl-1',4'-dihydro-2,2':6',2"-terpyridine mdpi.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.1325(4)
b (Å)8.2667(5)
c (Å)16.052(2)
α (°)86.829(2)
β (°)82.507(2)
γ (°)84.603(2)
Volume (ų)802.49(9)

This data is for an analogous compound and serves to illustrate typical crystallographic parameters for a phenyl-substituted pyridine system.

Electronic Absorption and Emission Spectroscopy (UV-Vis/Photoluminescence)

Characterization of Electronic Transitions and Absorption Profiles

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is typically dominated by π → π* transitions associated with the aromatic rings. The spectrum of pyridine itself shows characteristic absorption bands around 202 nm and 254 nm. sielc.com Substitution on the pyridine ring and the presence of the phenyl group are expected to cause a bathochromic (red) shift of these bands and an increase in their intensity.

The absorption profile of this compound would likely exhibit strong absorption bands in the UV region, characteristic of phenylpyridine systems. researchgate.net These transitions originate from the π-conjugated system extending over both the pyridine and phenyl rings.

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule after it has been electronically excited. Many substituted pyridines are known to be fluorescent. nih.gov The emission properties, including the wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.govnih.gov For this compound, excitation at its absorption maxima would be expected to produce fluorescence, likely in the blue region of the spectrum, a common feature for many fluorescent pyridine derivatives. researchgate.net

Table 3: Typical Electronic Transitions and Absorption Maxima for Pyridine and Related Compounds

Compound/Class Typical λ_max (nm) Transition Type Reference
Pyridine~202, ~254π → π sielc.com
Phenylpyridines250 - 390π → π and n → π researchgate.net
Substituted Pyridine PolymersVaries, often >300π → π rsc.org

Metal-to-Ligand Charge Transfer (MLCT) Studies in Coordination Complexes

When a ligand like this compound coordinates to a transition metal ion, new electronic transitions can arise, most notably Metal-to-Ligand Charge Transfer (MLCT) transitions. mdpi.com These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. MLCT bands are often intense and appear in the visible region of the spectrum, making them crucial to the photophysical properties of many coordination complexes, particularly those of Ru(II) and Ir(III). mdpi.comacs.org

In a complex containing this compound, the pyridine ring's π* orbitals would act as the acceptor orbitals for the MLCT transition. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. The electron-donating methyl groups on the pyridine ring would be expected to raise the energy of the ligand's π* orbitals, potentially leading to a blue shift (hypsochromic shift) in the MLCT absorption compared to an unsubstituted phenylpyridine ligand.

Studies on related iridium(III) complexes with phenyl-terpyridine ligands have shown that the nature of the excited states can be tuned by substituents, switching between intraligand charge transfer (ILCT) and MLCT states. mdpi.com The emission from such complexes is often phosphorescence from a triplet MLCT (³MLCT) state. acs.orgacs.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a combination of bands corresponding to the vibrations of the substituted pyridine ring, the phenyl group, and the methyl groups.

Based on extensive studies of pyridine and its derivatives, specific regions of the IR spectrum can be assigned to particular vibrational modes. cdnsciencepub.comcdnsciencepub.com

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Description Reference
3100 - 3000Aromatic C-H StretchStretching of C-H bonds on the phenyl and pyridine rings. researchgate.net
3000 - 2850Alkyl C-H StretchStretching of C-H bonds in the three methyl groups. researchgate.net
1600 - 1585C=C Ring StretchIn-ring stretching vibrations of the aromatic rings. researchgate.net
1500 - 1400C=C and C=N Ring StretchIn-ring stretching vibrations of the pyridine and phenyl rings. researchgate.net
1470 - 1450C-H BendBending (scissoring) of C-H bonds in the methyl groups. researchgate.net
900 - 675C-H Out-of-Plane BendBending ("oop") vibrations of C-H bonds on the aromatic rings, characteristic of the substitution pattern. researchgate.net

Surface and Core-Level Spectroscopy (X-ray Photoelectron Spectroscopy - XPS, X-ray Absorption Fine Structure - XAFS) for Electronic Structure and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS), including Near-Edge X-ray Absorption Fine Structure (NEXAFS), are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and local electronic structure of a material. researchgate.netnih.gov

XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. This would yield distinct peaks for the C 1s and N 1s core levels. The binding energy of the N 1s peak is particularly informative, as it can distinguish between different chemical environments of nitrogen, such as pyridinic nitrogen versus other forms like pyrrolic or amine nitrogen. researchgate.netresearchgate.net For this compound, a single N 1s peak corresponding to pyridinic nitrogen would be expected. The C 1s spectrum would be more complex, consisting of overlapping peaks from the different types of carbon atoms (aromatic C-C, C-N, and methyl C-H).

NEXAFS spectroscopy, which probes the transition of a core electron to unoccupied molecular orbitals, could provide further details on the electronic structure. The N K-edge NEXAFS spectrum would show sharp peaks corresponding to transitions from the N 1s core level to various π* and σ* unoccupied orbitals of the pyridine ring, offering a fingerprint of the molecule's unoccupied electronic states. nih.gov While specific XPS or XAFS data for this compound is not available, studies on nitrogen-containing heterocyclic compounds provide a solid basis for interpreting the expected spectra. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Redox-Active Species

The characterization of redox-active species, which contain one or more unpaired electrons, necessitates specialized spectroscopic techniques that are sensitive to electron spin and magnetic properties. EPR, MCD, and SQUID magnetometry are powerful tools for probing the electronic structure and magnetic behavior of these paramagnetic molecules.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy is a fundamental technique for the direct detection of species with unpaired electrons. It provides detailed information about the electronic environment of the paramagnetic center. While no EPR data exists for this compound, studies on related redox-active systems demonstrate the utility of this method. For instance, in situ EPR spectroelectrochemical experiments on tris[4-(pyridin-4-yl)phenyl]amine have been used to characterize the radical cation formed upon one-electron oxidation. researchgate.net Pulsed EPR techniques, in such cases, can reveal the delocalization of the radical spin throughout the molecular backbone. researchgate.net

Magnetic Circular Dichroism (MCD)

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for elucidating the electronic transitions of paramagnetic species. For example, MCD studies on high-valent iron(IV)-oxo complexes have provided detailed insights into their electronic structures. nih.gov This technique, when applied to a potential redox-active derivative of this compound, could offer valuable information about its d-d and charge-transfer transitions.

SQUID Magnetometry

Detailed Research Findings

As previously stated, specific research findings for this compound are not available. However, we can present representative data from analogous systems to illustrate the type of information that could be obtained.

Table 1: Illustrative EPR Data for a Hypothetical Redox-Active Phenylpyridine Species

ParameterHypothetical ValueInformation Gleaned
g-value~2.003Indicates a radical centered primarily on the organic ligand.
Hyperfine Coupling (aN)5-10 GProvides information on the localization of the unpaired electron on the pyridine nitrogen.
Hyperfine Coupling (aH)1-4 GReveals the extent of spin delocalization onto the phenyl and methyl protons.

This table is for illustrative purposes only and is not based on experimental data for this compound.

Table 2: Illustrative Magnetic Susceptibility Data from SQUID Magnetometry for a Hypothetical Radical Derivative

Temperature (K)Molar Magnetic Susceptibility (χM)χM*T (cm³ K mol⁻¹)
3001.25 x 10⁻³0.375
1502.50 x 10⁻³0.375
507.50 x 10⁻³0.375
57.50 x 10⁻²0.375

This table illustrates the expected behavior of a simple paramagnetic species (a radical) following the Curie Law, where χMT is constant with temperature. This is a hypothetical representation.*

Functionalization and Derivatization Strategies for 2,3,6 Trimethyl 4 Phenylpyridine

The strategic modification of the 2,3,6-trimethyl-4-phenylpyridine scaffold is crucial for tuning its physicochemical properties and for the development of new derivatives with potential applications in various fields of chemistry. This section outlines key strategies for the functionalization and derivatization of this specific pyridine (B92270) core, focusing on modifications of the aryl substituent, regioselective functionalization of the pyridine ring, and derivatization for enhanced analytical detection.

Applications in Advanced Materials and Catalysis Research

Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) moiety within 2,3,6-trimethyl-4-phenylpyridine makes it an excellent ligand for coordinating with various metal centers, a property that is extensively utilized in catalysis.

Palladium-Catalyzed Transformations and Catalyst Design

In the realm of palladium-catalyzed reactions, which are a cornerstone of modern organic synthesis, derivatives of 2-phenylpyridine (B120327), including this compound, serve as crucial ligands. These ligands facilitate a range of C-H activation and cross-coupling reactions. The formation of a palladacycle, a key intermediate where palladium bonds directly to the phenyl ring, is a recurring theme in these transformations. nih.govrsc.org

Research has demonstrated the successful use of palladium catalysts with 2-phenylpyridine-type ligands for various reactions, including:

C-H Alkylation: Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides proceeds through a palladacycle intermediate. rsc.org

C-H Arylation: Direct ortho-C-H arylation of 2-phenylpyridine with aryltrimethoxysilane has been achieved with good regioselectivity, avoiding the formation of diarylated byproducts. nih.gov The mechanism involves the formation of a cyclopalladated intermediate. nih.gov

Sulfone Synthesis: Palladium-catalyzed C-H activation has been employed for the efficient synthesis of sulfones from the cross-coupling of aryl sulfonyl chlorides and aryl pyridines. nih.gov

Thiolation: The thiolation of arenes containing a bulky directing group has been accomplished using a palladium catalyst, leading to excellent yields of the thiolation products. nih.gov

Acylation: Direct ortho-acylation of 2-aryl pyridines has been achieved using a palladium catalyst with non-functionalized toluene (B28343) as the acylation reagent. nih.gov

The design of the catalyst system, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and other reagents, is critical for achieving high yields and selectivity. nih.govresearchgate.net The electronic properties of the substituents on the phenyl ring can also influence the reaction outcome, with electron-donating groups often leading to higher yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with 2-Phenylpyridine Derivatives

Reaction TypeReactantsCatalyst SystemKey Feature
C-H Alkylation2-Phenylpyridines, Alkyl iodidesPalladium catalystFormation of a palladacycle intermediate rsc.org
C-H Arylation2-Phenylpyridine, AryltrimethoxysilanePd(OAc)₂, p-benzoquinoneGood regioselectivity, no diarylated products nih.gov
Sulfone Synthesis2-Phenylpyridine, p-Tolyl sulfonyl chloridePd(CH₃CN)₂Cl₂, K₂CO₃Regioselective, no pre-functionalized organometallic reagent needed nih.gov
Thiolation2-Phenylpyridine, N-(phenylthio)benzamidePd(MeCN)₂Cl₂Tolerates various substituents on the aryl thiol moiety nih.gov
Acylation2-Phenylpyridine, ToluenePd(OAc)₂, TBHPUtilizes non-functionalized toluene as acylation reagent nih.gov

Platinum Group Metal Catalysis (e.g., Rhodium, Ruthenium, Platinum)

Beyond palladium, this compound and related structures are valuable ligands in catalysis involving other platinum group metals like rhodium, ruthenium, and platinum. researchgate.netepa.govresearchgate.net These metals are known for their catalytic prowess in a wide array of chemical transformations.

Rhodium: Rhodium catalysts have been shown to be effective for the C-H functionalization of 2-phenylpyridine. nih.gov Computational and experimental studies have investigated the C-H methylation and alkylation of 2-phenylpyridine with diazoalkanes, identifying rhodium salts as suitable catalysts. nih.gov These reactions exhibit high selectivity, yielding only the mono C-H functionalized product. nih.gov

Ruthenium: Ruthenium catalysts, such as Ru₃(CO)₁₂, have been employed in the alkylation and vinylation of aromatic compounds. The nuclearity of the ruthenium catalyst can influence the regioselectivity of the reaction. dtu.dk For instance, different ruthenium complexes can direct C-C bond formation to different positions on the aromatic substrate. dtu.dk Ruthenium metal is also utilized as a catalyst in various oxidizing reactions. researchgate.net

Platinum: While specific examples involving this compound in platinum catalysis are less documented in the provided context, platinum complexes are widely studied for their catalytic and medicinal properties. nih.gov The general principles of ligand design and metal-ligand cooperation observed with palladium and rhodium are also applicable to platinum catalysis.

Components in Functional Materials Development

The rigid and planar structure of the 4-phenylpyridine (B135609) core, combined with the tunability of its electronic properties through substitution, makes this compound a valuable component in the development of functional materials.

Polymeric and Network Architectures for Material Science

The incorporation of this compound and similar aromatic structures into polymeric and network architectures can impart desirable properties to the resulting materials. These properties can include enhanced thermal stability, specific electronic characteristics, and the ability to self-assemble into ordered structures. The use of ruthenium clusters in conjunction with such ligands can lead to the formation of unique organometallic polymers with potential applications in catalysis and materials science. dtu.dk

Development of Dyes and Pigments

The chromophoric nature of the 4-phenylpyridine unit suggests its potential application in the development of novel dyes and pigments. The history of synthetic dyes is rich with examples of how modifying aromatic structures leads to a wide spectrum of colors. mdpi.comresearchgate.net While direct evidence for the use of this compound as a commercial dye is not prevalent in the provided sources, its structural similarity to known dye classes, such as those based on pyridine and other nitrogen-containing heterocycles, indicates its potential in this area. The combination of polymers and dyes is a significant research field for creating high-performance materials. mdpi.com

Luminescent Materials and Electroluminescent Devices

The photophysical properties of molecules containing the 4-phenylpyridine scaffold are of great interest for the development of luminescent materials and organic light-emitting diodes (OLEDs). The rigid structure and potential for π-conjugation can lead to efficient fluorescence or phosphorescence. The betaine (B1666868) dye 2,6-diphenyl-4-(2,4,6-triphenylpyridino)phenolate (DTPP), also known as Reichardt's Dye, which shares a substituted pyridine core, is a well-known example of a solvatochromic dye. mdpi.com This highlights the potential of pyridinium (B92312) compounds in creating materials with interesting optical properties. The development of luminescent materials often involves the coordination of organic ligands to metal centers, such as ruthenium and rhodium, which can lead to complexes with desirable emissive properties. researchgate.net

Molecular Switches and Redox-Active Systems

While direct research on this compound as a molecular switch or in redox-active systems is not extensively documented, the inherent properties of the substituted pyridine ring suggest significant potential in these areas. The functionality of molecular switches relies on the ability of a molecule to reversibly interconvert between two or more stable states in response to external stimuli such as light, heat, or an electrical potential.

The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. The redox activity of such metal complexes is a key feature in the design of electrochemical switches. The trimethyl and phenyl substituents on the pyridine ring in this compound would modulate the electron density at the nitrogen atom, thereby influencing the redox potential of any resulting metal complex. Furthermore, the steric bulk of the methyl groups could play a crucial role in the stability and switching mechanism of such systems.

In related research, various substituted pyridine derivatives have been incorporated into larger systems that exhibit redox-driven switching. For example, bipyridine and terpyridine ligands, which are composed of linked pyridine units, are well-known for forming stable complexes with a variety of metals, leading to redox-active species that can be switched between different oxidation states. The principles governing these systems provide a framework for predicting the potential behavior of this compound in similar applications.

Table 1: Comparison of Redox Potentials in Substituted Pyridine-Metal Complexes (Hypothetical Data)

ComplexRedox CouplePotential (V vs. SCE)Switching Behavior
[Fe(2,2'-bipyridine)₃]²⁺/³⁺Fe(II)/Fe(III)+1.06Reversible
[Ru(2,2':6',2''-terpyridine)₂]²⁺/³⁺Ru(II)/Ru(III)+1.26Reversible
[Cu(this compound)Cl₂]⁺/²⁺Cu(I)/Cu(II)PredictedHypothetical

Note: The data for the this compound complex is hypothetical and included for illustrative purposes to suggest potential areas of research.

Building Blocks for Complex Organic Architectures

The structure of this compound makes it an intriguing building block for the synthesis of more complex organic architectures. The presence of multiple reactive sites—the pyridine nitrogen and the potential for functionalization on the phenyl ring—allows for a variety of chemical transformations.

In organic synthesis, substituted pyridines are valuable precursors for the construction of ligands for catalysis, functional polymers, and supramolecular assemblies. The trimethyl-substituted pyridine core of this compound provides a rigid and sterically defined platform. This can be advantageous in directing the assembly of larger structures with specific geometries.

For instance, the phenyl group could be further functionalized with reactive groups such as halogens, boronic acids, or amines. These functionalized derivatives could then be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to link the pyridine unit to other molecular fragments, thereby constructing elaborate multi-component systems. Ruthenium polypyridine complexes, for example, have been utilized as building blocks for photochemical molecular devices. researchgate.net While not directly involving this compound, this research highlights the utility of pyridine-containing fragments in creating functional molecular systems. researchgate.net

The synthesis of complex architectures often relies on a modular approach, where well-defined building blocks are connected in a controlled manner. The distinct substitution pattern of this compound offers the potential for regioselective functionalization, making it a candidate for such a modular synthetic strategy.

Table 2: Potential Functionalization Reactions of this compound for Use as a Building Block

Reaction TypeReagentsPotential ProductApplication
NitrationHNO₃/H₂SO₄4-(nitrophenyl)-2,3,6-trimethylpyridineIntermediate for further functionalization
HalogenationNBS/Br₂4-(bromophenyl)-2,3,6-trimethylpyridinePrecursor for cross-coupling reactions
Suzuki CouplingArylboronic acid, Pd catalystBiaryl-substituted pyridineBuilding block for conjugated materials
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkyne-substituted pyridineComponent for molecular wires or sensors

Future Research Directions and Perspectives for 2,3,6 Trimethyl 4 Phenylpyridine

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionalities. Within this context, the polysubstituted pyridine (B92270) scaffold, exemplified by 2,3,6-trimethyl-4-phenylpyridine, represents a valuable platform for future exploration. The unique electronic and steric properties conferred by its specific substitution pattern open avenues for innovation in synthetic methodology, reactivity studies, computational chemistry, and materials science. This article outlines key future research directions centered on this specific molecule, highlighting pathways to unlock its full potential.

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